1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride
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Overview
Description
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a propan-2-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride typically involves the reaction of cyclohexyl derivatives with propan-2-amine under specific conditions. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Known for its anticonvulsant activity.
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: Used in various chemical synthesis applications.
Uniqueness: 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride stands out due to its specific structural features and versatile applications in different fields. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H26ClN |
---|---|
Molecular Weight |
219.79 g/mol |
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-9(2)12-6-4-11(5-7-12)8-10(3)13;/h9-12H,4-8,13H2,1-3H3;1H |
InChI Key |
LSBHLEOWVUXAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC(C)N.Cl |
Origin of Product |
United States |
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